molecular formula C28H42O8 B14353794 Siphonarin A CAS No. 92125-67-2

Siphonarin A

Cat. No.: B14353794
CAS No.: 92125-67-2
M. Wt: 506.6 g/mol
InChI Key: SBRGSDPIGMLXAB-UFVYXIMFSA-N
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Description

Overview of Polypropionate Natural Products from Marine Organisms

Polypropionates are a significant subgroup of polyketides, which are natural products constructed from three-carbon units. encyclopedia.pub These compounds are predominantly discovered in marine organisms, including mollusks, fungi, and actinomycetes, though some are also found in terrestrial sources. encyclopedia.pubnih.gov A distinguishing feature of polypropionates is the regular spacing of methyl groups along the polyketide chain or within a cyclic core, a direct result of their biosynthesis from propionate (B1217596) units or the acetate-methionine pathway. encyclopedia.pubnih.gov

The structural diversity of polypropionates is vast, owing to flexible biosynthetic pathways. encyclopedia.pub They can be linear, cyclic, or macrocyclic, with cyclic structures being the most abundant. encyclopedia.pub Marine mollusks are a dominant source of these compounds. nih.gov Many polypropionates exhibit a range of biological activities, most notably antitumor and antimicrobial effects, and some play ecological roles within their producing organisms. encyclopedia.pubresearchgate.net

Historical Context of Siphonariid Metabolite Research

The study of metabolites from siphonariid limpets, a type of marine pulmonate gastropod, has revealed a wealth of structurally unique polypropionates. scielo.brresearchgate.net These air-breathing herbivores are known to produce branched-chain polypropionate metabolites of significant biosynthetic interest. scielo.br For instance, research on Siphonaria diemenensis led to the discovery of diemenensins A and B, which possess antimicrobial properties. scielo.br Similarly, the pulmonate Siphonaria denticulata synthesizes denticulatins A and B, compounds that have garnered considerable attention from synthetic and bioorganic chemists. scielo.br

The investigation into Siphonariid metabolites has been ongoing for several decades, with numerous novel polypropionates being isolated from various species across the globe. scielo.bracs.org These studies have not only expanded the known chemical diversity of marine natural products but have also provided insights into their potential ecological functions, although this aspect remains an area of active research. scielo.br

Significance of Siphonarin A as a Focus in Chemical Biology Research

This compound stands out as a particularly complex and intriguing polypropionate, making it a valuable subject in chemical biology. ontosight.ai Chemical biology utilizes chemical tools and techniques to probe and manipulate biological systems, and complex natural products like this compound are prime candidates for such studies. gatech.edunih.gov Its intricate structure, featuring a spirocyclic core and multiple stereocenters, presents a significant challenge for total synthesis, a key area of chemical biology that drives the development of new synthetic methodologies. ontosight.aivulcanchem.comnih.gov

Furthermore, the diverse biological activities reported for this compound and related compounds, including antimicrobial, antifungal, and anticancer properties, underscore its potential as a lead compound for drug discovery. ontosight.ai Investigating the mechanism of action of this compound at a molecular level can provide fundamental insights into biological pathways and identify new therapeutic targets. nih.gov The study of such molecules is fundamental to the discovery of new diagnostics and therapeutics. gatech.edu

Scope and Objectives of Academic Inquiry into this compound

Academic research into this compound encompasses a broad range of objectives. A primary goal is the complete stereoselective total synthesis of the molecule. nih.govbac-lac.gc.ca Achieving this not only provides access to larger quantities of the compound for biological testing but also confirms its absolute stereochemistry and can lead to the development of novel synthetic strategies. bac-lac.gc.ca

Another key objective is to elucidate the biosynthetic pathway of this compound. nih.gov Understanding how the producing organism constructs such a complex molecule can offer insights into the enzymatic machinery involved and could potentially be harnessed for biotechnological applications. nih.gov Research also aims to fully characterize the biological activity of this compound and identify its molecular targets. ontosight.ai This involves extensive screening against various disease models and in-depth mechanistic studies. The overarching goal of these academic inquiries is to leverage the unique chemical properties of this compound to advance our understanding of fundamental chemical and biological processes and to explore its potential for the development of new therapeutic agents. ontosight.aidergipark.org.tr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92125-67-2

Molecular Formula

C28H42O8

Molecular Weight

506.6 g/mol

IUPAC Name

(2S,3S,4R,5R,6R,8R,9R,11S)-2,4-dihydroxy-3,5,9,11-tetramethyl-8-(3-oxopentan-2-yl)-2-[(1S)-1-(3,5,6-trimethyl-4-oxopyran-2-yl)ethyl]-1,7-dioxaspiro[5.5]undecan-10-one

InChI

InChI=1S/C28H42O8/c1-11-21(29)13(3)25-15(5)23(31)17(7)28(35-25)18(8)24(32)16(6)27(33,36-28)19(9)26-14(4)22(30)12(2)20(10)34-26/h13,15-19,24-25,32-33H,11H2,1-10H3/t13?,15-,16-,17-,18+,19-,24+,25+,27-,28-/m0/s1

InChI Key

SBRGSDPIGMLXAB-UFVYXIMFSA-N

Isomeric SMILES

CCC(=O)C(C)[C@@H]1[C@H](C(=O)[C@@H]([C@@]2(O1)[C@@H]([C@@H]([C@@H]([C@](O2)([C@@H](C)C3=C(C(=O)C(=C(O3)C)C)C)O)C)O)C)C)C

Canonical SMILES

CCC(=O)C(C)C1C(C(=O)C(C2(O1)C(C(C(C(O2)(C(C)C3=C(C(=O)C(=C(O3)C)C)C)O)C)O)C)C)C

Origin of Product

United States

Isolation and Advanced Purification Methodologies for Siphonarin a

Strategic Approaches to Marine Organism Collection and Extraction for Siphonarins

The primary sources of siphonarins are marine gastropods belonging to the genus Siphonaria. nih.govmdpi.com Species such as Siphonaria japonica, Siphonaria baconi, and Siphonaria diemenensis have been identified as producers of these polypropionate metabolites. researchgate.netjlu.edu.cnresearchgate.net The collection of these mollusks is the critical first step, typically carried out in the intertidal zones of rocky shores where they are abundant. oup.com

Once collected, the organisms are often freeze-dried to preserve the integrity of the chemical constituents and to facilitate the subsequent extraction process. researchgate.net The extraction of Siphonarin A and related compounds from the biological matrix is typically achieved through solvent extraction. researchgate.netmdpi.com This process involves macerating the dried and powdered animal tissue in an organic solvent. Common solvents used for this purpose include methanol, ethanol, or mixtures of dichloromethane (B109758) and methanol. researchgate.net The choice of solvent is crucial as it dictates the efficiency of extraction for lipophilic secondary metabolites like this compound.

Modern extraction techniques, while not always explicitly documented for this compound, offer potential improvements in efficiency and sustainability. These methods include Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE), which can reduce solvent consumption and extraction time. mdpi.comnih.govjocpr.com After the initial extraction, the crude extract is a complex mixture containing lipids, proteins, polysaccharides, and other secondary metabolites, which must be partitioned and fractionated before targeted purification. researchgate.netresearchgate.net Liquid-liquid partitioning, for instance between hexane (B92381) and methanol, is a common subsequent step to separate compounds based on polarity. researchgate.net

OrganismLocation/SourceReference
Siphonaria japonicaMarine Mollusc jlu.edu.cnpensoft.net
Siphonaria baconiMelbourne, Australia researchgate.net
Siphonaria diemenensisSoutheast Coast of Australia researchgate.net
Siphonaria mauraCosta Rica researchgate.net

Chromatographic Separation Techniques for this compound Enrichment

Following initial extraction and fractionation, chromatographic techniques are indispensable for the enrichment and final purification of this compound. researchgate.net A combination of different chromatographic methods is typically employed to separate the target compound from a complex mixture of structurally similar polypropionates. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of marine natural products, offering high resolution and scalability. uhplcs.com For polypropionates like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common method. nih.gov This technique separates molecules based on their hydrophobicity. nih.gov

The crude or semi-purified extract is injected into an HPLC system equipped with a reversed-phase column, typically a C18 column. researchgate.netnacalai.com A gradient elution is employed, where the mobile phase composition is gradually changed from a more polar solvent (like water or acetonitrile (B52724) with an ion-pairing agent) to a less polar one. researchgate.net This allows for the sequential elution of compounds based on increasing hydrophobicity. The use of an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA) in the mobile phase can improve peak shape and resolution for charged or highly polar molecules. researchgate.netnacalai.com Detection is commonly performed using a UV detector, as the pyrone chromophore in this compound absorbs UV light. researchgate.net Fractions are collected and analyzed, with those containing the pure compound being pooled.

ParameterTypical SettingPurpose
Technique Reversed-Phase HPLC (RP-HPLC)Separation based on hydrophobicity.
Stationary Phase (Column) C18 (Octadecylsilane)Retains nonpolar compounds. researchgate.net
Mobile Phase A 100 mM TEAA in WaterPolar solvent for eluting polar impurities. nacalai.com
Mobile Phase B Acetonitrile (ACN)Nonpolar solvent for eluting hydrophobic compounds. nacalai.com
Elution Mode GradientGradually increases mobile phase hydrophobicity for better separation. researchgate.net
Detection UV (e.g., 260 nm)Detects compounds with chromophores. researchgate.net
Temperature Ambient or elevated (e.g., 60°C)Improves peak shape and reduces viscosity. researchgate.net

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. While intact this compound is not typically analyzed by GC due to its high molecular weight and polarity, GC-Mass Spectrometry (GC-MS) plays a crucial role in the structural elucidation of polypropionates. researchgate.netbiorxiv.org For instance, chemical degradation or derivatization of the purified compound can yield smaller, more volatile fragments that can be analyzed by GC-MS. biorxiv.org This analysis provides information about the carbon skeleton and the position of functional groups, which aids in confirming the compound's structure. researchgate.net Chiral-phase gas chromatography has also been used to determine the absolute configuration of fragments after total hydrolysis of related polypropionates. researchgate.net

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their size (hydrodynamic volume). uhplcs.comfrontiersin.org In the context of this compound purification, SEC is valuable as an initial purification step to separate high-molecular-weight contaminants like proteins and polysaccharides from smaller molecules. researchgate.netbiomedres.us It can also be used to fractionate the crude extract, grouping compounds of similar molecular weight together before higher-resolution techniques like HPLC are applied. frontiersin.orgbiomedres.us

Affinity chromatography, which separates molecules based on specific binding interactions, is a highly selective but less commonly used technique for small molecule natural products like this compound, as it requires a specific, immobilized ligand that binds uniquely to the target molecule. researchgate.netdoaj.org While not standard for polypropionates, its principles could be adapted if a specific binding partner for this compound were identified. frontiersin.org

TechniquePrinciple of SeparationRole in this compound Purification
High-Performance Liquid Chromatography (HPLC) Polarity/HydrophobicityFinal purification, high-resolution separation from isomers. bitesizebio.com
Gas Chromatography (GC) Volatility/Boiling PointAnalytical tool for structural elucidation of fragments. researchgate.netbiorxiv.org
Size-Exclusion Chromatography (SEC) Molecular SizeInitial clean-up, removal of large biomolecules (proteins, etc.). researchgate.netbiomedres.us
Affinity Chromatography Specific Binding InteractionsPotentially high-specificity purification (application not standard). researchgate.netdoaj.org

Gas Chromatography (GC) Applications

Optimization of Purification Protocols for this compound Purity and Yield

The process begins with the selection of the most effective extraction and initial fractionation methods. jocpr.com Following this, each chromatographic step is optimized. For column chromatography, this involves testing different stationary phases and solvent systems to achieve the best separation.

In HPLC, optimization focuses on several parameters:

Column Selection: Testing different column chemistries (e.g., C18, C8, Phenyl) to find the one with the best selectivity for this compound and its closely related impurities.

Mobile Phase Gradient: Fine-tuning the gradient slope, duration, and solvent composition to maximize the resolution between the peak for this compound and adjacent peaks. researchgate.net

Flow Rate and Temperature: Adjusting the flow rate and column temperature can affect resolution and analysis time. thermofisher.com

Loading Capacity: Determining the maximum amount of sample that can be loaded onto a preparative column without compromising separation quality is crucial for scaling up the purification. bitesizebio.comthermofisher.com

Purity at each step is typically assessed by analytical HPLC, which provides a rapid evaluation of the sample's complexity. nih.gov The identity and structure of the purified compound are then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS), which provide detailed information about the molecule's constitution and stereochemistry. tjpr.orgmeilerlab.orgchemrxiv.orglcms.cz

Advanced Spectroscopic and Spectrometric Approaches for Siphonarin a Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Siphonarin A Stereochemical Assignment

NMR spectroscopy is a powerful method for determining the structure of organic molecules in solution. nih.gov A combination of one-dimensional and two-dimensional NMR experiments is crucial for assigning the complex stereochemistry of this compound.

One-dimensional (1D) NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the chemical environment of individual atoms within the this compound molecule.

¹H NMR: The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts (positions in the spectrum), signal integrations (relative number of protons), and coupling patterns (interactions with neighboring protons). researchgate.netbitesizebio.com This information helps to identify the types of protons present (e.g., methyl, methylene, methine) and their connectivity. For a molecule like this compound, the ¹H NMR spectrum would be complex, with many overlapping signals. bitesizebio.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shift of each signal indicates the type of carbon (e.g., carbonyl, olefinic, aliphatic). While less sensitive than ¹H NMR, ¹³C NMR is essential for determining the total number of carbon atoms and identifying key functional groups.

A representative, though not exhaustive, table of expected ¹H and ¹³C NMR chemical shifts for a this compound-like structure is provided below. Actual values can vary depending on the solvent and specific stereoisomer.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Olefinic Protons5.0 - 7.0100 - 150
Methine Protons2.5 - 4.530 - 60
Methylene Protons1.0 - 2.520 - 40
Methyl Protons0.8 - 1.510 - 25
Carbonyl Carbon-160 - 180

Two-dimensional (2D) NMR experiments are critical for deciphering the complex structure of this compound by revealing correlations between different nuclei. ua.esharvard.edu These experiments spread the NMR information across two frequency axes, resolving overlapping signals and establishing connectivity pathways. ua.es

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.edulibretexts.orgemerypharma.com Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton spin systems within the molecule. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate the chemical shifts of protons directly attached to carbon atoms. ua.esprinceton.edu Each cross-peak in an HMQC or HSQC spectrum links a proton signal to the signal of the carbon it is bonded to, providing a direct map of C-H one-bond connectivities.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edulibretexts.org The intensity of NOESY cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing crucial information for determining the relative stereochemistry and conformation of the molecule.

The following table summarizes the key information obtained from these 2D NMR experiments in the context of this compound's structural elucidation.

Experiment Type of Correlation Information Gained for this compound
COSY ¹H-¹H through-bond (2-3 bonds)Identifies adjacent protons, establishing spin-spin coupling networks within the polyketide chain. princeton.edulibretexts.orgemerypharma.com
HMQC/HSQC ¹H-¹³C one-bondDirectly links each proton to its attached carbon, assigning carbon chemical shifts based on proton assignments. ua.esprinceton.edu
HMBC ¹H-¹³C long-range (2-4 bonds)Connects different fragments of the molecule, establishing the overall carbon skeleton and placement of functional groups. ua.esprinceton.eduemerypharma.com
NOESY ¹H-¹H through-spaceReveals spatial proximities between protons, which is essential for determining the relative stereochemistry of chiral centers and the conformation of the macrolide ring. princeton.edulibretexts.org

For particularly complex molecules like this compound, advanced NMR pulse sequences can provide even greater resolution and more specific information. numberanalytics.com Techniques like J-resolved spectroscopy can help to simplify complex multiplets by separating chemical shift and coupling constant information onto different axes. magritek.com Furthermore, advanced pulse sequences such as TROSY and CRINEPT have been developed to enhance sensitivity and resolution, particularly for large biomolecules, and principles from these can be applied to complex natural products. numberanalytics.com The use of high-dimensional NMR (5D and 6D) experiments, though more common in protein studies, demonstrates the potential for resolving extreme spectral overlap in complex molecules. nih.gov

Two-Dimensional (2D) NMR Correlation Experiments (e.g., COSY, HMQC, HMBC, NOESY)

Mass Spectrometry (MS) for this compound Molecular Formula and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. broadinstitute.orgwikipedia.org It is used to determine the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of this compound. labmanager.commeasurlabs.commsesupplies.cominnovareacademics.in Unlike low-resolution mass spectrometry, HRMS can measure molecular masses with very high accuracy (typically to within 0.001 atomic mass units). innovareacademics.in This level of precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing between compounds with the same nominal mass but different chemical formulas. measurlabs.com This is particularly important for confirming the presence and number of oxygen atoms in the polyketide structure of this compound.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. labmanager.comwikipedia.orgnationalmaglab.orgeag.com In an MS/MS experiment, ions of a specific m/z value (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are then analyzed. wikipedia.orgnationalmaglab.org The fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. By analyzing the masses of the fragments, it is possible to deduce the connectivity of the atoms within this compound and confirm the sequence of the polyketide chain.

The table below illustrates the type of data that would be generated from an MS/MS analysis of this compound.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Inferred Structural Moiety
[M+H]⁺[M+H - H₂O]⁺18Loss of a hydroxyl group
[M+H]⁺[M+H - C₂H₄O]⁺44Loss of an acetaldehyde (B116499) or related fragment
[M+H]⁺[M+H - C₃H₆O]⁺58Loss of an acetone (B3395972) or propionaldehyde (B47417) fragment

Elucidation of Siphonarin a Biosynthetic Pathways and Precursors

Isotopic Labeling Studies for Precursor Incorporation in Siphonarin A Biosynthesis

Isotopic labeling is a powerful technique used to trace the metabolic pathways leading to the formation of natural products. beilstein-journals.orgslideshare.netcreative-proteomics.com This method involves feeding an organism with precursors enriched with stable or radioactive isotopes and then determining the position of these labels in the final product. beilstein-journals.orgbiorxiv.org

Early studies on related marine mollusks utilized ¹⁴C-labeled precursors to investigate polypropionate biosynthesis. bac-lac.gc.ca Garson and coworkers conducted feeding experiments with Siphonaria sp. using [1-¹⁴C]-, [2-¹⁴C]-, and [3-¹⁴C]propionate to confirm the polypropionate origin of siphonarins. bac-lac.gc.ca These studies were crucial in establishing that the backbone of these molecules is constructed from propionate (B1217596) units. bac-lac.gc.ca

More recent studies have employed stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium) in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for more detailed mechanistic insights. beilstein-journals.orgnih.gov For instance, feeding experiments with [U-¹³C₆]-L-isoleucine have been used to identify unusual starter units in PKS pathways. beilstein-journals.org While specific isotopic labeling studies focusing exclusively on this compound are not extensively detailed in the provided results, the principles and findings from studies on closely related siphonariid metabolites provide a strong foundation for understanding its biosynthesis. These studies confirm the incorporation of propionate units and help to elucidate the sequence of their assembly. researchgate.netbac-lac.gc.ca

Enzymatic Activities and Mechanistic Transformations Involved in this compound Formation

The formation of this compound involves a series of complex enzymatic transformations following the initial assembly of the polypropionate chain by the PKS. These post-PKS modifications are critical for generating the final, biologically active molecule. The process includes cyclization reactions that form the characteristic pyrone and hemi-acetal or spiroketal functionalities found in many siphonariid metabolites. scielo.brresearchgate.net

The enzymatic machinery responsible for these transformations is thought to involve a cascade of reactions. acs.org After the linear polyketide chain is released from the PKS, it is believed to undergo a series of cyclizations and rearrangements. dissertation.comnih.gov For instance, the formation of the γ-pyrone ring is a key step. acs.org Subsequent intramolecular reactions, potentially involving aldol-type condensations and rearrangements, could then lead to the formation of the complex spirocyclic core of this compound. dissertation.comnih.govnih.gov

The specific enzymes catalyzing these late-stage transformations in this compound biosynthesis have not yet been fully characterized. However, research on other metabolic pathways suggests the involvement of various enzyme classes, such as cyclases, hydroxylases, and transferases. nih.gov The pH and the presence of specific cofactors can also play a crucial role in directing these enzymatic reactions and influencing the final product distribution. elifesciences.org

Chemoenzymatic and Biomimetic Syntheses for Understanding this compound Pathway Intermediates

Chemoenzymatic and biomimetic syntheses are powerful strategies for probing biosynthetic pathways and understanding the roles of proposed intermediates. mdpi.comrsc.orgmdpi.com These approaches combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to construct complex molecules and study their transformations. mdpi.com

Several research groups have undertaken the total synthesis of siphonariid polypropionates, which has provided significant insights into their biogenesis. acs.orgdissertation.comnih.govnih.gov The synthesis of a putative acyclic precursor for siphonarin B, baconipyrones A and C, and caloundrin B was a landmark achievement. nih.gov This synthetic precursor, a complex dihydroxytetraone, was shown to isomerize to siphonarin B under thermodynamic control in the presence of imidazole. nih.gov This finding supports the hypothesis that a linear precursor is a key intermediate in the biosynthetic pathway. dissertation.comnih.gov

Furthermore, these studies have demonstrated that different reaction conditions can lead to the formation of different siphonariid metabolites from a common precursor. For example, treatment of the synthetic precursor or siphonarin B with alumina (B75360) led to the formation of baconipyrones A and C through a retro-Claisen rearrangement. nih.govvulcanchem.com This suggests that some of the isolated siphonariid compounds may be artifacts of the isolation process rather than true natural products. dissertation.com The enantioselective total synthesis of ent-caloundrin B and its clean isomerization to ent-siphonarin B further established caloundrin B as a plausible biosynthetic product from which other related compounds can originate. acs.orgnih.govfigshare.com These synthetic efforts have been instrumental in clarifying the relationships between different siphonariid polypropionates and have provided a plausible model for their biosynthesis. acs.orgdissertation.com

Comparative Biosynthetic Analyses with Related Siphonariid Polypropionates (e.g., Siphonarin B, Caloundrin B, Baconipyrones)

Comparing the biosynthesis of this compound with that of other siphonariid polypropionates like Siphonarin B, Caloundrin B, and the baconipyrones reveals a fascinating story of divergent pathways from a common origin. acs.orgacs.orgvulcanchem.com These compounds share a common polypropionate backbone but differ in their cyclic structures, suggesting that variations in the late-stage cyclization and rearrangement steps of the biosynthetic pathway lead to this structural diversity. acs.org

It is hypothesized that a common acyclic precursor is the branch point for the biosynthesis of these related metabolites. dissertation.comnih.gov The conformation of this flexible linear chain and the specific enzymatic activities present in the mollusk likely determine which cyclization cascade is initiated.

Siphonarin B , like this compound, possesses a spiroketal core, suggesting a similar cyclization pathway. researchgate.netnih.gov Total synthesis studies have shown that siphonarin B is a thermodynamically stable product formed from the cyclization of a linear precursor. nih.gov

Caloundrin B is considered a plausible biosynthetic product and a potential precursor to siphonarin B. acs.orgnih.govfigshare.com Its total synthesis and subsequent isomerization to siphonarin B support this hypothesis. acs.org

Baconipyrones are thought to be derived from siphonarins or their acyclic precursors via a retro-Claisen rearrangement. nih.govvulcanchem.com Experimental evidence from synthetic studies suggests that baconipyrones A and C are likely artifacts of the isolation process, formed from the rearrangement of more labile biosynthetic products. dissertation.comnih.gov The total synthesis of baconipyrone C has also been achieved, providing further insight into its structure and potential relationship to other siphonariids. acs.orgfigshare.com

These comparative analyses highlight the intricate and interconnected nature of siphonariid polypropionate biosynthesis. The subtle interplay of enzymatic control and chemical reactivity likely governs the production of this diverse array of natural products.

Strategies for the Total Synthesis of Siphonarin a

Retrosynthetic Analysis of the Siphonarin A Skeleton

Retrosynthetic analysis is a method for designing a synthesis that involves breaking down the target molecule into simpler, commercially available starting materials. numberanalytics.com For this compound, the analysis typically begins with the disconnection of the spirocyclic core, which is a defining feature of the molecule.

A common retrosynthetic approach for this compound and related compounds like Siphonarin B involves a key disconnection of the spiroketal. This reveals a linear polyketide precursor. The hypothesis that siphonariid polypropionates originate from the nonenzymatic cyclization of acyclic precursors has been a guiding principle in several synthetic designs. nih.govacs.org For instance, the synthesis of Siphonarin B, a closely related analogue, often informs the strategy for this compound. The retrosynthesis of Siphonarin B suggests that a linear triketone could be a key intermediate, which upon cyclization, would form the spirocyclic core. nih.govacs.org This linear precursor is further broken down into smaller, more manageable fragments that can be assembled using stereoselective reactions.

Key Disconnections in this compound Retrosynthesis:

Disconnection PointResulting Precursor(s)Key Forward Reaction
Spiroketal linkageLinear polyketone chainIntramolecular ketalization/cyclization
Carbon-carbon bonds in the polyketone backboneSmaller aldehyde and ketone fragmentsAldol (B89426) reactions, other C-C coupling reactions
Pyrone ringAcyclic keto-ester precursorCyclization/dehydration

This analytical approach allows for a convergent synthesis, where different fragments of the molecule are synthesized separately and then combined in the later stages.

Key Stereoselective Carbon-Carbon Bond Forming Reactions in this compound Construction

The construction of the carbon framework of this compound with precise control over the stereochemistry of its multiple chiral centers is paramount. This is achieved through a variety of powerful stereoselective carbon-carbon bond-forming reactions.

The aldol reaction is a cornerstone of polypropionate synthesis, enabling the formation of β-hydroxy ketone motifs, which are prevalent in the this compound backbone. organic-chemistry.orgnumberanalytics.com Asymmetric aldol reactions, in particular, are crucial for setting the stereochemistry of the newly formed stereocenters. rsc.orgnih.gov

In the synthesis of siphonarin B and its precursors, which share structural similarities with this compound, Sn(II)-mediated aldol couplings have been effectively utilized. nih.govacs.org These reactions allow for the controlled coupling of chiral fragments, building up the complex polypropionate chain. The choice of chiral auxiliaries or catalysts in these reactions is critical for achieving high diastereoselectivity and enantioselectivity. The development of direct catalytic asymmetric aldol reactions has further expanded the synthetic chemist's toolkit for constructing such complex natural products. rsc.org

Examples of Asymmetric Aldol Reactions in Siphonariid Synthesis:

ReactantsReagents/CatalystsProduct MotifStereochemical Outcome
Chiral ketone + Achiral aldehydeChiral Lewis acid (e.g., Boron enolates)syn- or anti-β-hydroxy ketoneHigh diastereoselectivity
Achiral ketone + Achiral aldehydeChiral amine catalyst (e.g., Proline)Enantioenriched β-hydroxy ketoneHigh enantioselectivity
Chiral aldehyde + Ketone enolateSubstrate controlβ-hydroxy ketoneDiastereoselectivity depends on inherent facial bias

Beyond aldol reactions, other stereocontrolled methods are essential for assembling the carbon skeleton of this compound. These reactions often involve transition metal catalysis to achieve high efficiency and selectivity. unc.edu

For instance, to circumvent a facile retro-Claisen pathway that can lead to the formation of undesired baconipyrone-type esters, a Ni(II)/Cr(II)-mediated coupling reaction with a vinyl iodide has been employed in the final stages of the synthesis of siphonarin B. nih.gov This demonstrates the need for a diverse array of coupling strategies to overcome specific chemical challenges. Other powerful cross-coupling reactions like the Suzuki and Sonogashira reactions are also valuable tools for forming carbon-carbon bonds with high stereospecificity in complex molecule synthesis. chemistry.coach

Asymmetric Aldol Reactions

Construction of the Spirocyclic Core of this compound

The formation of the spirocyclic core is a critical and often challenging step in the synthesis of this compound. This transformation typically involves the cyclization of a linear precursor.

The synthesis of spirocyclic frameworks can also be achieved through other modern synthetic methods, such as visible-light-induced intramolecular [2+2] cycloadditions, which allow for the rapid construction of these complex motifs. rsc.org

Late-Stage Functionalization and Finishing Steps in this compound Synthesis

Late-stage functionalization (LSF) refers to the introduction or modification of functional groups on a complex molecule in the final steps of a synthesis. wikipedia.orgscispace.com This strategy is highly valuable as it allows for the rapid generation of analogues for biological testing without having to restart the synthesis from the beginning. nih.gov

In the context of this compound synthesis, LSF could involve, for example, the selective oxidation or reduction of specific functional groups, or the introduction of new substituents onto the pyrone ring or the polypropionate backbone. The development of chemoselective reactions that can tolerate the multitude of functional groups present in the this compound molecule is crucial for the success of LSF. mpg.de These reactions must proceed under mild conditions to avoid decomposition of the sensitive substrate.

The final steps of the synthesis also involve the removal of any protecting groups that were used to mask reactive functionalities during the construction of the molecular framework. These deprotection steps must be carefully planned to ensure that the final product is obtained in good yield and purity.

Enantioselective Approaches to this compound and its Analogs

The synthesis of a single enantiomer of this compound is of paramount importance, as different enantiomers can have vastly different biological activities. Enantioselective synthesis can be achieved through several strategies.

One approach is to use chiral starting materials derived from the "chiral pool." Another powerful strategy is the use of asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. rsc.orgnih.govrsc.org Asymmetric aldol reactions, as discussed earlier, are a prime example of this approach. rsc.org

In the synthesis of siphonariid polypropionates, an enantioselective synthesis of the enantiomer of caloundrin B was achieved through a strategic aldol coupling of an enantiopure ketone with a racemic aldehyde via kinetic resolution. nih.gov This enantioenriched caloundrin B could then be isomerized to enantiopure ent-siphonarin B. nih.gov A thiopyran-based strategy has also been employed for the fully enantioselective synthesis of a putative precursor to siphonarin B, highlighting the power of chiral auxiliary-based methods. acs.org

Evaluation of Synthetic Efficiency and Stereochemical Control in this compound Routes

The total synthesis of this compound, a complex marine polypropionate, presents significant challenges in terms of both synthetic efficiency and stereochemical control. While detailed synthetic routes specifically targeting this compound are limited in publicly available literature, the extensive work on the closely related analogue, Siphonarin B, provides a robust framework for evaluating potential strategies. The structural similarity between this compound and B, differing only by a single methyl group on the pyrone ring, means that synthetic approaches and stereochemical considerations are largely interchangeable. This evaluation, therefore, draws upon the well-documented total syntheses of Siphonarin B to analyze the efficiency and stereocontrol applicable to this compound.

Key approaches to the synthesis of the siphonarin core have been pioneered by the research groups of Paterson and Ward, each employing distinct strategies to assemble the intricate carbon skeleton and control its multiple stereocenters.

Later, Paterson and colleagues reported the first total synthesis of Siphonarin B. nih.gov Their strategy centered on the construction of the spirocyclic core through a directed cyclization of a linear triketone. nih.gov This key intermediate was assembled using a tin(II)-mediated aldol coupling and subsequent Swern oxidation. nih.gov A significant challenge in this route was the circumvention of a facile retro-Claisen rearrangement that would lead to the formation of a baconipyrone-type ester. This was overcome by employing a nickel(II)/chromium(II)-mediated coupling with a vinyl iodide to complete the carbon skeleton. nih.gov

In contrast, Ward's group pursued a "biomimetic" approach, postulating that siphonariid polypropionates arise from nonenzymatic processes acting on acyclic precursors. nih.gov Their total synthesis of Siphonarin B was achieved through the efficient and fully enantioselective synthesis of a putative common precursor using a thiopyran-based strategy. nih.gov This precursor, a complex mixture of tautomers, was found to isomerize to the more thermodynamically stable Siphonarin B in the presence of imidazole, yielding the natural product as the major component (approximately 70%). nih.gov This route is notable for its convergence and the strategic use of a biomimetic isomerization to establish the final spirocyclic system. nih.govdissertation.com

Further work from Ward's group demonstrated the enantioselective synthesis of the enantiomer of caloundrin B, another related natural product, which could be cleanly isomerized to ent-siphonarin B. cam.ac.uk This provided further evidence for the proposed biosynthetic relationships and offered an alternative pathway to the siphonarin skeleton. cam.ac.uk

Detailed Research Findings

The stereochemical complexity of this compound necessitates precise control over the formation of multiple chiral centers. Both the Paterson and Ward syntheses employ powerful asymmetric reactions to achieve this.

Paterson's approach heavily relies on substrate and reagent-controlled aldol reactions. The use of lactate-derived chiral ketones and Evans auxiliaries are classic methods for establishing stereocenters with high diastereoselectivity. researchgate.net The tin(II)-mediated aldol coupling is another key step, known for its ability to control the relative stereochemistry of the resulting aldol adduct. nih.gov

Ward's thiopyran-based strategy offers an alternative and highly effective method for constructing the polypropionate backbone. nih.govcore.ac.uk This method allows for the iterative and stereocontrolled addition of propionate (B1217596) units, providing excellent control over the stereochemistry of the growing carbon chain. The final biomimetic cyclization is a testament to the efficiency of harnessing thermodynamically controlled processes to achieve molecular complexity. nih.gov

Data Tables

The following tables summarize the key aspects of the synthetic routes toward siphonarin-type structures, providing a basis for evaluating their efficiency and stereochemical control.

Table 1: Comparison of Total Synthesis Strategies for Siphonarin B

Strategy Research Group Key Features Longest Linear Sequence Overall Yield Reference
Linear Assembly and Directed CyclizationPatersonSn(II)-mediated aldol coupling, Ni(II)/Cr(II)-mediated coupling to avoid retro-Claisen.Not explicitly statedNot explicitly stated nih.gov
Biomimetic Cyclization of Acyclic PrecursorWardThiopyran-based polypropionate synthesis, imidazole-mediated isomerization.18 steps3.1% (to precursor) nih.govdissertation.com

Table 2: Key Stereochemical Control Reactions

Reaction Type Purpose Reagents/Method Research Group Reference
Substrate-Controlled Asymmetric SynthesisGeneration of 5R and 6S stereocentersPaterson's lactate-derived chiral ketonePaterson researchgate.net
Auxiliary-Controlled AlkylationGeneration of remote 3R stereocenterEvans' auxiliaryPaterson researchgate.net
Mukaiyama Aldol CondensationFormation of acyclic precursorTrimethylsilyl enol etherPaterson researchgate.net
Tin(II)-Mediated Aldol CouplingConstruction of linear triketoneSn(OTf)₂Paterson nih.gov
Thiopyran-Based Polypropionate SynthesisStereocontrolled assembly of the carbon backboneIterative aldol reactions on a thiopyran templateWard nih.govcore.ac.uk
Biomimetic Isomerization/CyclizationFormation of the final spirocycleImidazoleWard nih.gov

Chemical Biology Investigations of Siphonarin A S Molecular Mechanisms

Target Identification and Engagement Studies for Siphonarin A

The initial and most critical step in elucidating the mechanism of action of a bioactive compound is the identification of its molecular target(s). allumiqs.comontoforce.com For this compound, this process is still in its early stages, with direct protein targets yet to be definitively identified in the public literature. The complexity of its structure and its likely interaction with multiple pathways present a challenge. researchgate.net

Target identification strategies often involve a combination of computational and experimental approaches. myllia.comevotec.com Techniques such as affinity chromatography, where a modified version of the drug is used to pull down its binding partners from cell lysates, and mass spectrometry-based proteomics are powerful tools for this purpose. allumiqs.com Furthermore, cellular target engagement assays can confirm that the drug binds to its intended target within a cellular context. nih.gov While specific studies applying these methods to this compound are not widely reported, they represent the logical next steps in the research pipeline.

The search for this compound's targets is guided by its observed biological effects. For instance, its anticancer activity might suggest interactions with proteins involved in cell cycle regulation, apoptosis, or signal transduction pathways known to be dysregulated in cancer. nih.govnih.gov Similarly, its antimicrobial and antifungal properties point towards potential targets within essential bacterial or fungal metabolic pathways. basicmedicalkey.combiomedpharmajournal.org

Table 1: Potential Target Identification Approaches for this compound

Approach Description Potential Application for this compound
Affinity Chromatography-Mass Spectrometry Immobilized this compound is used to capture interacting proteins from cell extracts, which are then identified by mass spectrometry. Identification of direct binding partners in cancer cell lines or microbial extracts.
Drug Affinity Responsive Target Stability (DARTS) Exploits the principle that a protein becomes more resistant to proteolysis upon ligand binding. Can identify protein targets by observing changes in protein stability in the presence of this compound.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein upon ligand binding. To confirm target engagement in intact cells and tissues.
Yeast Three-Hybrid System A genetic method to identify protein-small molecule interactions in vivo. Screening a library of potential protein targets against this compound in a yeast model system.
Computational Docking In silico modeling to predict the binding of this compound to the three-dimensional structures of known proteins. To generate hypotheses about potential targets that can be experimentally validated.

Cellular Pathway Perturbations and Signaling Modulation by this compound

While direct targets are being investigated, the effects of this compound on cellular pathways provide valuable clues about its mechanism of action. Pathway analysis is a key method for understanding the biological context of a compound's activity. biobam.comnih.gov

One of the few specific pathway interactions reported for a related compound, Siphonarin B, is the modulation of the cAMP signaling pathway. The cAMP pathway is a crucial second messenger system involved in a multitude of cellular processes, including cell growth, differentiation, and metabolism. Its dysregulation is implicated in various diseases, including cancer. The ability of siphonarins to modulate this pathway suggests a potential mechanism for their observed cytotoxic and anticancer effects. mdpi.com

Further investigation into how this compound perturbs other cellular signaling cascades is warranted. Given its structural similarity to other polyketides, it may interfere with pathways commonly affected by this class of natural products, such as those involving protein kinases, transcription factors, and inflammatory mediators. nih.govnih.gov

Table 2: Known and Potential Cellular Pathway Interactions of Siphonarins

Pathway Observed/Potential Effect Biological Relevance
cAMP Signaling Pathway Modulation reported for Siphonarin B. Crucial for cell growth, differentiation, and metabolism; dysregulation linked to cancer.
PI3K/Akt/mTOR Pathway Potential target for anticancer activity. A central regulator of cell survival, proliferation, and angiogenesis.
MAPK/ERK Pathway Potential target for anticancer activity. Involved in transmitting extracellular signals to the nucleus to control gene expression and cell fate.
NF-κB Signaling Pathway Potential target for anti-inflammatory and anticancer activity. A key regulator of inflammation, immunity, and cell survival.

Mechanistic Insights into this compound-Mediated Biological Effects (e.g., Antimicrobial, Antifungal, Anticancer at a molecular level)

The diverse biological activities of this compound stem from its interference with fundamental molecular processes in target organisms.

Antimicrobial and Antifungal Mechanisms: The mechanisms by which this compound exerts its antimicrobial and antifungal effects are not yet fully elucidated but are likely to involve disruption of essential cellular structures or metabolic pathways. frontiersin.orgaimspress.comnih.gov Many antifungal agents, for example, target the fungal cell membrane by binding to ergosterol, a key component, leading to membrane disruption and cell death. mdpi.comscielo.br Another common mechanism is the inhibition of enzymes essential for cell wall synthesis, such as β-(1,3)-D-glucan synthase. biomedpharmajournal.orgmdpi.com Given that this compound is a polypropionate, a class of compounds known to have antimicrobial properties, it may act by inhibiting fatty acid biosynthesis, a pathway essential for bacterial and fungal survival. snu.ac.krrsc.org

Anticancer Mechanisms: At the molecular level, the anticancer activity of this compound likely involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. nih.govmdpi.com Many anticancer compounds work by activating intrinsic or extrinsic apoptotic pathways. nih.gov This can involve the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioner enzymes of apoptosis. dovepress.com Furthermore, this compound may halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating. nih.gov The modulation of signaling pathways like cAMP could also contribute to its anticancer effects by altering gene expression profiles that favor cell death over survival.

Omics-Based Approaches to Unravel this compound's Bioactivity (e.g., Proteomics, Metabolomics for pathway elucidation)

Modern "omics" technologies offer a powerful, unbiased approach to understanding the global cellular response to a bioactive compound, providing a broader picture of its mechanism of action. rsc.org

Proteomics: Proteomics, the large-scale study of proteins, can be used to identify changes in protein expression or post-translational modifications in cells treated with this compound. researchgate.neta2bchem.com This can reveal which cellular pathways are most affected by the compound and provide clues about its targets. dkfz.de For example, a proteomic analysis might show an upregulation of stress-response proteins or a downregulation of proteins involved in cell proliferation, corroborating other mechanistic findings.

Metabolomics: Metabolomics involves the comprehensive analysis of small molecule metabolites within a biological system. nih.govresearchgate.net By comparing the metabolic profiles of cells with and without this compound treatment, researchers can identify specific metabolic pathways that are perturbed. nih.gov For instance, an accumulation of precursors in the fatty acid synthesis pathway could strongly suggest that an enzyme in this pathway is being inhibited by this compound. This approach can be particularly useful for identifying the targets of antimicrobial and antifungal activity.

In Vitro Biochemical Assays for this compound Activity Profiling

In vitro biochemical assays are essential for characterizing the specific activity of a compound against purified molecular targets, such as enzymes or receptors. gd3services.compharmaron.comevotec.comnih.gov These assays are crucial for confirming hypotheses generated from target identification and omics studies. aragen.com

Once a potential protein target for this compound is identified, its inhibitory or activating effect can be quantified using a specific biochemical assay. evotec.com For example, if this compound is hypothesized to be a kinase inhibitor, its activity can be measured by monitoring the phosphorylation of a substrate in the presence of the purified kinase enzyme. nih.gov

A variety of detection methods can be employed in these assays, including fluorescence, luminescence, and absorbance, to measure the activity of the target protein. evotec.com High-throughput screening (HTS) formats of these assays can be used to test this compound against a large panel of enzymes or receptors to profile its selectivity and identify potential off-target effects. pharmaron.com

Rational Design and Synthesis of Siphonarin a Analogs and Derivatives

Structure-Activity Relationship (SAR) Studies for Siphonarin A Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to decipher the connection between a molecule's chemical structure and its biological activity. wikipedia.orgresearchgate.net By systematically modifying a compound's architecture and observing the resulting changes in its potency or selectivity, researchers can identify the key pharmacophoric elements—the specific features responsible for the desired biological effect. dotmatics.com For the siphonarin family of polypropionates, SAR studies are essential to pinpoint which parts of their complex structure are crucial for their bioactivity.

While comprehensive SAR studies on a wide array of this compound analogs are not yet extensively documented, the groundwork has been laid by the isolation and characterization of several related natural products from marine pulmonate gastropods of the genus Siphonaria. researchgate.net These compounds share common structural motifs but exhibit variations in chain length, saturation, and functional groups, providing initial clues for SAR. For instance, comparing the activity of this compound with its homolog Siphonarin B, or with acyclic analogs like the diemenensins, can offer preliminary insights into the importance of the macrolide ring size and the spiroketal core. researchgate.netchemistry-chemists.com The total synthesis of Siphonarin B has been a critical achievement, as it provides a route to generate unnatural analogs that can be used to build a more detailed SAR profile. nih.govcam.ac.uk Future studies would likely involve modifying the pyrone ring, altering the stereochemistry at various chiral centers, and changing the substitution pattern on the polypropionate backbone to systematically probe their impact on biological function.

Table 1: Bioactivity of Selected Polypropionates from Siphonaria Species

Compound Source Organism(s) Reported Bioactivity/Notes
This compound S. zelandica, S. atra Pyrone-containing macrolide. chemistry-chemists.com
Siphonarin B S. zelandica, S. atra Homolog of this compound; cytotoxic activities. nih.govcmfri.org.in
Dihydrosiphonarin B Synthetic A derivative whose total synthesis has been achieved alongside Siphonarin B. nih.gov
Pectinatone S. pectinata, S. virgulata, S. grisea Polypropionate with a γ-hydroxy-α-pyrone ring. researchgate.netresearchgate.net

This table summarizes initial findings on naturally occurring or synthesized siphonarins and related compounds, forming a basis for future systematic SAR studies.

Semisynthetic Modifications of this compound for Enhanced Molecular Interactions

Semisynthesis is a powerful strategy in drug discovery where a complex natural product, isolated from its source or produced via total synthesis, is used as a starting scaffold for chemical modifications. jlu.edu.cn This approach leverages the intricate, biologically-validated architecture of the natural product while allowing for the introduction of new functional groups to enhance potency, selectivity, or pharmacokinetic properties.

For this compound, its limited natural abundance makes total synthesis the more practical starting point for any large-scale modification efforts. cam.ac.uk The structure of this compound presents several functional groups that are amenable to semisynthetic modification. These include:

Hydroxyl Groups: The molecule possesses hydroxyl groups that can be targets for esterification or etherification to probe their role in hydrogen bonding with biological targets.

The α,β-Unsaturated Pyrone Ring: This moiety is a potential site for conjugate addition reactions, allowing for the introduction of a variety of substituents.

The Spiroketal: While a challenging target, modifications that alter the rigidity or electronic properties of the spiroketal could have profound effects on bioactivity.

For example, based on the successful semisynthesis of other complex natural products like aminoglycoside antibiotics, where adding side chains can block inactivating enzymes, similar strategies could be envisioned for this compound. iflora.cn Attaching specific acyl or alkyl groups to the hydroxyl moieties could improve membrane permeability or enhance binding affinity to a target protein. Such modifications, guided by SAR data and computational models, are a key step in optimizing the natural scaffold.

De Novo Synthesis of Simplified this compound Mimetics for Mechanistic Probing

De novo synthesis, or total synthesis, involves constructing a complex molecule from simple, commercially available starting materials. nih.govrsc.org The total synthesis of Siphonarin B, a close analog of this compound, represents a landmark achievement in this area, showcasing strategies to assemble the challenging polypropionate backbone and control its intricate stereochemistry. nih.govfigshare.com A key challenge in the synthesis of siphonarins is the construction of the spirocyclic core. One successful approach involved the directed cyclization of a linear triketone precursor. nih.gov To complete the synthesis and avoid an undesirable retro-Claisen reaction, a nickel(II)/chromium(II)-mediated coupling was employed. nih.govfigshare.com

Beyond synthesizing the natural product itself, de novo routes are invaluable for creating simplified analogs or mimetics. These mimetics are designed to retain certain key structural features of the parent molecule while being easier to synthesize. By testing these simplified structures, researchers can probe the mechanism of action and determine the minimal structural requirements for biological activity. For this compound, one could design and synthesize mimetics that feature:

Only the pyrone ring and a portion of the side chain.

The spiroketal core with simplified side chains.

An acyclic version that mimics the conformation of the macrolide ring.

Comparing the biological activities of these mimetics with the parent compound would provide crucial insights into which substructures are essential for its function, thereby guiding the design of more potent and less complex derivatives.

Impact of Stereochemistry on this compound Derivative Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of natural products. nih.govnih.gov The specific spatial orientation of functional groups determines how a molecule interacts with its chiral biological targets, such as enzymes and receptors. For many natural products, only one of many possible stereoisomers is biologically active. nih.gov

The this compound molecule is rich in stereocenters, and its bioactivity is expected to be highly dependent on its specific stereoconfiguration. The synthesis of polypropionates like the siphonarins is particularly challenging due to the need to control the relative and absolute stereochemistry of multiple chiral centers along the carbon chain. cam.ac.uk The spiroketal moiety of this compound is a rigid structure that orients its appended side chains in a precise manner, and there is a strong correlation between bioactivity and spiroketal stereochemistry in many natural spiroketals. researchgate.net

The total synthesis of Siphonarin B confirmed the absolute stereochemistry of the natural product. nih.govcmfri.org.in During these synthetic efforts, other, unnatural stereoisomers were also created. For example, one study reported the preparation of a stable isomeric spiroacetal that could not be equilibrated to the natural siphonarin skeleton. nih.gov The ability to synthetically access different stereoisomers is crucial, as it allows for direct testing of how the configuration at each chiral center affects biological activity. Such studies can reveal, for instance, that a specific orientation of a hydroxyl group is critical for binding to a target, while the stereochemistry at another position may be less important. This knowledge is invaluable for designing simplified, yet potent, analogs.

Computational Chemistry and Molecular Modeling in this compound Derivative Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, allowing researchers to visualize and predict molecular interactions at the atomic level. nih.govnih.gov Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can accelerate the design of novel derivatives by prioritizing the most promising candidates for synthesis. dovepress.com

For this compound and its analogs, computational modeling can be applied in several ways:

Target Identification: If a biological target is unknown, the structure of this compound can be used in virtual screening or docking simulations against libraries of known protein structures to generate hypotheses about its potential mechanism of action.

Binding Mode Analysis: Once a target is identified, molecular docking can predict how this compound and its derivatives bind within the active site. This can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for activity. nih.gov

QSAR Model Development: As SAR data becomes available from the testing of various analogs, a QSAR model can be built. dovepress.com This mathematical model relates the structural properties of the analogs to their biological activity, enabling the prediction of the activity of new, unsynthesized compounds. This predictive power helps focus synthetic efforts on molecules with the highest probability of success.

The successful elucidation of the absolute stereochemistry of the siphonarins and the development of total synthetic routes now make this class of molecules ripe for in-depth computational analysis to guide the rational design of the next generation of derivatives. nih.govresearchgate.net

Advanced Analytical Techniques in Siphonarin a Research

Chromatographic-Mass Spectrometric Coupling Techniques for Siphonarin A Analysis (e.g., LC-MS/MS, GC-MS)

The analysis of complex natural products like this compound heavily relies on the coupling of chromatographic separation with mass spectrometric detection, providing both high selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for the analysis of this compound and its analogues. This technique combines the separation capabilities of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. scispace.comeag.com The LC system separates this compound from other components in a crude extract or biological matrix. The separated analyte then enters the mass spectrometer, where it is ionized, and a specific precursor ion corresponding to this compound is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), allows for highly selective and sensitive quantification. waters.com

While a specific, validated LC-MS/MS method for the routine quantification of this compound is not widely published, the general principles are well-established. For instance, in the total syntheses of the related compounds siphonarin B and dihydrosiphonarin B, LC-MS/MS was utilized for analysis, demonstrating its applicability to this class of molecules. core.ac.uk The development of a quantitative LC-MS/MS method for this compound would involve optimizing chromatographic conditions to achieve good peak shape and separation, as well as fine-tuning mass spectrometry parameters (e.g., ionization source conditions, collision energy) to maximize signal intensity. waters.comnih.gov Such methods are routinely developed for the analysis of other complex molecules in biological fluids, often involving simple sample preparation steps like protein precipitation. waters.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of volatile and semi-volatile compounds. core.ac.uk Due to the polar nature and likely low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, chemical derivatization is typically required to convert the polar functional groups (e.g., hydroxyl groups) into less polar, more volatile derivatives. researchgate.netjfda-online.comsigmaaldrich.comsemanticscholar.org Common derivatization reagents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which react with active hydrogens to form more volatile silyl (B83357) ethers. sigmaaldrich.comsemanticscholar.org

The derivatized this compound can then be separated on a GC column and detected by the mass spectrometer. The resulting mass spectrum will show characteristic fragmentation patterns of the derivative, which can be used for structural confirmation and quantification. nist.gov Although specific GC-MS protocols for this compound are not documented in the literature, the general methodology is widely applied to the analysis of other polar natural products, including other polyketides. researchgate.netsemanticscholar.org

TechniquePrincipleApplication to this compoundKey Considerations
LC-MS/MS Separates compounds by liquid chromatography, followed by ionization and detection using tandem mass spectrometry. scispace.comeag.comHigh-sensitivity quantification and structural confirmation in complex matrices like crude extracts and biological tissues. waters.comcore.ac.ukOptimization of chromatographic separation and mass spectrometric parameters is crucial for method performance.
GC-MS Separates volatile compounds by gas chromatography, followed by ionization and detection by mass spectrometry. core.ac.ukAnalysis after chemical derivatization to increase volatility. researchgate.netsemanticscholar.orgDerivatization step is necessary due to the polar nature of this compound. sigmaaldrich.com

High-Throughput Screening Methodologies for this compound Bioactivity Assessment

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical entities, making it an essential tool in the search for new bioactive compounds from natural sources, including marine environments. nih.govacs.org Given the potent biological activities reported for this compound and related polyketides, HTS methodologies are critical for further exploring its therapeutic potential.

The general workflow for HTS involves the preparation of assay plates, often in 96- or 384-well formats, where this compound would be added to a biological assay, such as a cell line or a purified enzyme. nih.gov Automated liquid handlers and robotic systems are used to manage the large number of samples, ensuring reproducibility and speed. eurl-pesticides.eu The effect of the compound on the biological target is then measured using a variety of detection methods, including absorbance, fluorescence, or luminescence. eurl-pesticides.eu

HTS can be broadly categorized into two main approaches:

Target-based assays: These assays use a purified biological target, such as an enzyme or a receptor, to identify compounds that directly interact with it. This approach can provide more direct information about the mechanism of action.

While specific HTS campaigns for this compound are not detailed in the public literature, the screening of marine natural product libraries, which often contain polyketides, has led to the discovery of compounds with a range of biological activities, including anti-parasitic and anti-cancer effects. mdpi.commdpi.com These studies demonstrate the feasibility and power of HTS in identifying new drug leads from marine sources.

HTS ApproachDescriptionRelevance to this compound
Whole-Cell-Based Assays Uses living cells to measure the effect of a compound on a cellular phenotype (e.g., cell death, growth inhibition). mdpi.comScreening for cytotoxic, antimicrobial, or other cellular effects of this compound. mdpi.commdpi.com
Target-Based Assays Uses a purified biomolecule (e.g., enzyme, receptor) to identify direct interactions with a compound.Identifying specific molecular targets of this compound to elucidate its mechanism of action.

Spectroscopic Imaging Techniques for this compound Localization and Distribution Studies

Understanding where a natural product is located within the source organism is crucial for ecological and biosynthetic studies. Spectroscopic imaging techniques allow for the visualization of the spatial distribution of molecules directly in biological tissues without the need for labels.

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry (MSI):

MALDI-MSI is a powerful technique for mapping the distribution of a wide range of molecules, including peptides, lipids, and natural products, in tissue sections. nih.govnih.govnih.gov In a MALDI-MSI experiment, a thin section of the source organism, such as the marine limpet Siphonaria, would be coated with a matrix that absorbs laser energy. A laser is then rastered across the tissue, desorbing and ionizing molecules from the sample. The mass spectrometer then detects the mass-to-charge ratio of these ions, generating a mass spectrum for each pixel of the scanned area. By plotting the intensity of the ion corresponding to this compound across the tissue section, a detailed image of its distribution can be created. nih.gov

This technique has been successfully used to localize other marine polyketides. For example, MALDI-MSI revealed a highly localized distribution of misakinolide A in the sponge Theonella swinhoei, providing insights into its ecological role and biosynthesis. nih.gov Similarly, this technique could be applied to determine if this compound is concentrated in specific tissues or glands of the limpet, which could suggest a role in chemical defense. The high spatial resolution of modern MALDI-MSI instruments can even allow for localization at the single-cell level. nih.gov

Other spectroscopic imaging techniques, such as Raman spectroscopy, can also provide chemical information from tissues without labeling. renishaw.com However, the high sensitivity and specificity of MALDI-MSI make it particularly well-suited for the localization of specific natural products like this compound.

Imaging TechniquePrinciplePotential Application for this compound
MALDI-MSI A laser is used to desorb and ionize molecules from a tissue section coated with a matrix. The mass spectrometer detects the ions, creating a map of their spatial distribution. nih.govVisualize the precise location of this compound within the tissues of the source marine limpet. nih.govmdpi.com

Quantitative Analytical Methods for this compound in Biological and Environmental Matrices

The ability to accurately quantify this compound in various samples is essential for a range of studies, from pharmacology to environmental science.

Quantitative Analysis in Biological Matrices:

For pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a compound, a validated quantitative method is required to measure the concentration of this compound in biological fluids (e.g., plasma, urine) and tissues over time. nih.gov LC-MS/MS is the gold standard for such analyses due to its high sensitivity, specificity, and wide dynamic range. nih.gov

The development of a validated quantitative method involves several key steps, including:

Linearity: Demonstrating that the instrument response is proportional to the concentration of the analyte over a defined range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.net

Precision and Accuracy: Assessing the closeness of repeated measurements (precision) and the closeness of the measured value to the true value (accuracy). nih.govresearchgate.net

Recovery: Evaluating the efficiency of the sample extraction procedure. nih.gov

While a specific validated method for this compound is not available in the literature, numerous studies describe the validation of LC-MS/MS and HPLC methods for the quantification of other drugs and natural products in biological matrices. nih.govresearchgate.netnih.govjapsonline.com These provide a clear roadmap for developing a similar method for this compound.

Quantitative Analysis in Environmental Matrices:

Given that this compound is produced by a marine organism, there may be interest in studying its potential bioaccumulation in the marine food web or its presence in environmental samples like water and sediment. numberanalytics.comelsevier.complos.orgnih.govepa.gov Bioaccumulation is the process by which substances build up in living organisms. numberanalytics.complos.org

The quantitative analysis of this compound in environmental matrices would also likely rely on LC-MS/MS due to the complexity of these samples and the expected low concentrations of the analyte. nih.goveurl-pesticides.eu Sample preparation would be critical to remove interfering substances and concentrate the analyte before analysis. Techniques like solid-phase extraction (SPE) are often employed for this purpose. nih.gov

Matrix TypeAnalytical GoalPreferred TechniqueKey Validation Parameters
Biological Pharmacokinetic studies, tissue distribution. nih.govLC-MS/MS nih.govLinearity, LOD/LOQ, Precision, Accuracy, Recovery. nih.govresearchgate.net
Environmental Bioaccumulation studies, environmental monitoring. numberanalytics.complos.orgLC-MS/MS nih.goveurl-pesticides.euRobust sample preparation (e.g., SPE), high sensitivity. nih.gov

Future Perspectives and Emerging Avenues in Siphonarin a Research

Exploration of Undiscovered Siphonarin A Congeners and Biosynthetic Intermediates

The siphonariid mollusks are a rich source of complex polypropionates, and it is highly probable that many congeners of this compound remain undiscovered. Future research will focus on comprehensive metabolomic profiling of these organisms to identify novel, minor constituents of this chemical family. Advanced analytical techniques, such as high-resolution mass spectrometry (HR-MS) and sophisticated NMR experiments, will be pivotal in isolating and characterizing these new structures. mdpi.com

A central hypothesis in the field is that the diverse array of siphonariid polypropionates, including this compound and B, arises from non-enzymatic transformations of a common acyclic precursor. nih.gov Research has provided strong support for this by demonstrating that a putative acyclic tetraone precursor can be synthesized and, under specific conditions, isomerizes to form the thermodynamically more stable Siphonarin B. nih.govvulcanchem.com Similarly, Caloundrin B has been shown to isomerize into Siphonarin B. figshare.comnih.gov These findings suggest that many observed congeners could be artifacts of isolation or products of complex chemical equilibria in the organism. nih.gov

Future investigations will aim to:

Isolate and structurally elucidate the proposed acyclic biosynthetic intermediates directly from the natural source. bac-lac.gc.ca

Utilize isotopic labeling studies with precursors like sodium [1-¹⁴C]propionate to further map the intricate biosynthetic network and confirm the propionate (B1217596) origin of the molecular backbone. vulcanchem.combac-lac.gc.ca

Perform biomimetic synthesis experiments to probe the potential interconversions between newly discovered congeners and known compounds like the baconipyrones, which are thought to derive from siphonarins via retro-Claisen rearrangements. nih.govvulcanchem.com

This exploration will not only expand the known chemical diversity of the siphonarin family but also provide profound insights into the fascinating and unusual biosynthetic logic that governs their formation.

Table 1: Known Congeners in the Siphonarin Family

Compound NameKey Structural Features & Relationship
Siphonarin B A key congener, closely related to this compound, featuring a 1,7-dioxaspiro[5.5]undecan-10-one core. It is a thermodynamic sink in the isomerization of other congeners. vulcanchem.com
Dihydrosiphonarin B A dihydro- derivative of Siphonarin B, containing two additional hydrogen atoms, likely resulting from the reduction of a carbonyl or alkene group. vulcanchem.com
Caloundrin B A structural isomer of Siphonarin B containing a trioxaadamantane ring system. It is considered a plausible biosynthetic precursor to Siphonarin B. vulcanchem.comfigshare.comnih.govnih.gov
Baconipyrone A A polypropionate believed to be derived from siphonarins via a retro-Claisen rearrangement followed by an aldol (B89426) cyclization cascade. nih.gov
Baconipyrone C Another rearrangement product, likely formed alongside Baconipyrone A from a common siphonarin precursor. nih.govnih.gov
Putative Acyclic Precursor A hypothesized linear dihydroxytetraone that serves as the common biosynthetic origin for various cyclic siphonariid polypropionates through non-enzymatic cyclizations. nih.gov

Integration of Synthetic Biology for Enhanced this compound Production and Diversity

A significant bottleneck in the research and development of marine natural products is their low natural abundance. ufl.edumdpi.com Synthetic biology offers a powerful solution to this supply problem by harnessing the biosynthetic machinery of microorganisms. nih.govbio.org This field applies engineering principles to biology, aiming to design and construct new biological parts, devices, and systems. hudsonalpha.org

For this compound, future applications of synthetic biology could involve:

Heterologous Expression: Identifying the polyketide synthase (PKS) gene cluster responsible for this compound's backbone production in the source organism or its symbionts. This gene cluster could then be transferred into a robust, fast-growing host like Saccharomyces cerevisiae (yeast) or Escherichia coli. nih.govhudsonlabautomation.com This would enable scalable and sustainable production of this compound through fermentation, independent of the natural source. antheia.bio

Pathway Engineering and Diversification: Once the biosynthetic pathway is established in a heterologous host, it can be systematically modified. By altering or swapping enzymatic domains within the PKS, it may be possible to generate novel this compound analogs with altered stereochemistry or functionality. bio.orgtandfonline.com This approach could rapidly create a library of new compounds for biological screening, a task that would be arduous and costly via traditional chemical synthesis. nih.gov

Precursor Engineering: The production of this compound could be further enhanced by engineering the host organism's metabolism to increase the intracellular supply of key building blocks, such as propionyl-CoA.

The successful application of synthetic biology to artemisinin, an antimalarial drug, serves as a prominent example of this strategy's potential for producing complex molecules. nih.govhudsonlabautomation.com A similar approach for this compound would accelerate biological studies and potential therapeutic development.

Development of Advanced Chemical Probes Based on this compound for Biological Discovery

Chemical probes are small molecules designed to selectively interact with and modulate the function of a specific protein or pathway, thereby enabling the exploration of complex biological systems. proteostasisconsortium.comthesgc.orgmdpi.com Natural products like this compound are ideal starting points for probe development due to their inherent biological activity and three-dimensional complexity, which often translates to high-potency and selective target engagement. nih.govchemrxiv.orgnih.gov

Future research in this area will focus on transforming this compound from a bioactive "hit" into a suite of sophisticated chemical tools. pitt.edu This can be achieved through several strategies:

Affinity-Based Probes: Synthesizing derivatives of this compound that incorporate a reactive group (e.g., a photoaffinity label) and a reporter tag (e.g., biotin). nih.gov These probes can be used in chemoproteomic experiments to covalently label the cellular target(s) of this compound. Subsequent isolation and mass spectrometry-based identification of the labeled proteins would definitively reveal its molecular mechanism of action. fau.edu

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold would create a probe for use in cellular imaging. rsc.org Such a tool would allow researchers to visualize the subcellular localization of the compound and its target, providing critical spatial and temporal information about its biological effects without destroying the cells. rsc.org

Structure-Activity Relationship (SAR) by Congeners: The naturally occurring congeners of this compound represent a "naturally produced SAR profile." chemrxiv.org By systematically evaluating the biological activity of these closely related structures, researchers can gain initial insights into which parts of the molecule are essential for its function, guiding the design of more potent and selective probes.

The development of such advanced probes is crucial for moving beyond simply observing a biological effect to understanding the precise molecular interactions that cause it. thesgc.org

Novel Methodologies for Efficient and Sustainable this compound Total Synthesis

The total synthesis of complex natural products is a cornerstone of organic chemistry, confirming structures and providing material for biological study. mdpi.com While the total synthesis of Siphonarin B and Dihydrosiphonarin B has been achieved, future work will focus on developing more efficient, scalable, and environmentally sustainable routes. nih.govacs.org

Emerging methodologies that could be applied to this compound synthesis include:

Green Chemistry Principles: Future syntheses will increasingly adopt principles that reduce environmental impact. tandfonline.comtandfonline.com This includes using water as a reaction solvent, employing biodegradable catalysts or catalysts based on earth-abundant metals, and minimizing the use of hazardous reagents and protective groups. tandfonline.comtandfonline.comnih.gov Protecting-group-free synthesis, in particular, can dramatically shorten synthetic sequences and reduce waste. researchgate.net

Biomimetic and Bio-inspired Synthesis: Research has already shown the power of a biomimetic approach, where the synthesis mimics the proposed natural pathway. nih.govorganic-chemistry.org The enantioselective total synthesis of Siphonarin B from its putative acyclic precursor is a prime example. Future efforts will refine these strategies, potentially using enzymes or whole-cell biocatalysts to perform key stereoselective transformations under mild, eco-friendly conditions. tandfonline.comtandfonline.com

Advanced Catalysis and Flow Chemistry: The implementation of modern catalytic methods can provide new ways to form key bonds with high selectivity and efficiency. Furthermore, converting multi-step batch processes into continuous flow systems can improve safety, scalability, and reproducibility, making the large-scale production of this compound and its analogs more feasible.

These innovations will not only ensure a sustainable supply of this compound for comprehensive pharmacological evaluation but will also continue to drive the art and science of chemical synthesis forward. mdpi.comtandfonline.com

Interdisciplinary Research Collaborations for Comprehensive this compound Understanding

The complexity of natural products research necessitates a move away from siloed efforts toward highly integrated, interdisciplinary collaborations. grc.orgtci-thaijo.org A comprehensive understanding of this compound, from its ecological role to its therapeutic potential, can only be achieved by bringing together experts from diverse fields. nih.govnottingham.ac.uk

A future, holistic research program on this compound would involve a team with collective expertise in:

Marine Ecology and Chemical Ecology: To study the producing organism, its symbiotic relationships, and the ecological function of this compound as a potential defense compound. unhas.ac.id

Natural Products Chemistry: For the isolation, structural elucidation, and synthesis of this compound and its undiscovered congeners.

Genomics and Bioinformatics: To sequence the genome of the producing organism or its microbiome to identify the biosynthetic gene clusters responsible for polypropionate production. ufl.edu

Synthetic and Molecular Biology: To clone and express these gene clusters in heterologous hosts for sustainable production and for the engineered biosynthesis of novel analogs. ufl.edubio.org

Pharmacology and Cell Biology: To conduct in-depth studies on the biological activity and mechanism of action using both the natural product and the advanced chemical probes derived from it. fau.edu

Such collaborative programs, often facilitated by dedicated research centers and funding initiatives, are essential for overcoming the major hurdles in natural product drug discovery and translating fundamental scientific insights into tangible benefits for human health. ufl.edugrc.orgfrontiersin.org

Q & A

Q. What are the key structural features of Siphonarin A, and how were they experimentally determined?

this compound (1) is a polypropionate isolated from the marine mollusk Siphonaria zelandica. Its structure includes a γ-pyrone core with nine propionate and one acetate unit. The relative configuration was initially resolved via spectroscopy (¹H/¹³C-NMR) and X-ray crystallography of its sp-bromophenylboronate derivative. Absolute stereochemistry was later confirmed through total synthesis by Paterson and Ward, who matched synthetic intermediates to degradation products .

Q. What synthetic strategies are commonly employed for this compound, and what are their methodological strengths?

Two primary strategies dominate:

  • Paterson's approach : Linear synthesis starting from Roche aldehyde, focusing on stepwise construction of stereocenters and late-stage γ-pyrone formation. This method achieved a 0.8% overall yield over 25 steps but faced challenges in stereochemical control during cyclization .
  • Ward's approach : Convergent synthesis using a pre-assembled γ-pyrone unit. This method prioritized modularity, enabling studies on non-enzymatic cyclization mechanisms of putative biosynthetic precursors. Key steps included Luche reduction for stereoselective C-5″ hydroxylation and Ni/Cr-mediated cross-coupling .

Q. How do isotopic labeling studies inform the biosynthetic origin of this compound?

Radiolabeling experiments with sodium [1-¹⁴C]propionate injected into S. zelandica revealed ¹⁴C incorporation into the polypropionate chain, suggesting chain elongation proceeds from C20 to C1. However, degradation analysis of acetate units showed no ¹⁴C, indicating acetate is incorporated post-chain assembly. These results support a mixed enzymatic/non-enzymatic biosynthetic pathway .

Advanced Research Questions

Q. What experimental contradictions exist in proposed biosynthetic pathways, and how can they be resolved?

A key contradiction arises from the absence of ¹⁴C in acetate units despite propionate labeling. This suggests acetate may derive from decarboxylation of propionate rather than direct incorporation. To resolve this, researchers propose tandem mass spectrometry (MS/MS) to trace carbon flux and stable isotope (¹³C) labeling to differentiate enzymatic vs. spontaneous steps .

Q. What methodological challenges arise in the total synthesis of this compound, particularly in stereochemical control?

Challenges include:

  • Cyclization selectivity : Non-enzymatic cyclization of linear precursors often yields multiple stereoisomers (e.g., siphonarin B vs. caloundrin B). High-resolution NMR and X-ray crystallography are critical for distinguishing products .
  • Low yields : Multi-step syntheses (e.g., Ward’s 25-step route) suffer from cumulative inefficiencies. Optimizing catalytic asymmetric reactions (e.g., Sharpless epoxidation) and protecting group strategies can mitigate this .

Q. How can researchers analyze stereochemical outcomes in this compound derivatives?

Advanced methods include:

  • Vibrational circular dichroism (VCD) : To assign absolute configurations of synthetic intermediates.
  • Dynamic NMR : For studying tautomeric equilibria in hemiketal/keto forms, which influence reactivity .
  • Crystallographic software (e.g., SHELXT) : For refining ambiguous electron density maps in complex polypropionates .

Methodological Guidance for Experimental Design

Q. Table 1: Key Methodological Considerations in this compound Research

Aspect Techniques References
Structural ElucidationX-ray crystallography, NOESY NMR
Stereochemical AnalysisVCD, Mosher ester derivatization
Biosynthetic Tracing¹³C/²H isotopic labeling, MS/MS
Synthetic OptimizationCatalytic asymmetric synthesis, DFT calculations

Addressing Data Contradictions

  • Hypothesis testing : Use synthetic analogs (e.g., ent-siphonarin B) to validate biosynthetic models. For example, Ward’s isomerization studies of precursor 48 under acidic conditions revealed competing pathways to siphonarin B (2) and caloundrin B (3), supporting non-enzymatic cyclization .
  • Meta-analysis : Apply heterogeneity metrics (e.g., Higgins’ ) to evaluate reproducibility across synthetic studies, particularly for yield and stereochemical outcomes .

Future Research Directions

  • Develop in situ NMR to monitor cyclization kinetics in real time.
  • Explore enzyme-mimetic catalysts to improve stereoselectivity in total synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.